2-(Diphenylmethylene)hydrazinecarboximidamide

Description

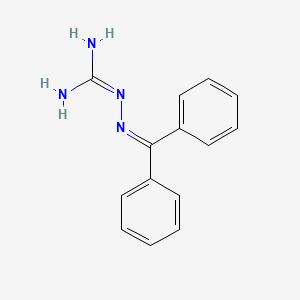

Structure

3D Structure

Properties

CAS No. |

4353-44-0 |

|---|---|

Molecular Formula |

C14H14N4 |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

2-(benzhydrylideneamino)guanidine |

InChI |

InChI=1S/C14H14N4/c15-14(16)18-17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H4,15,16,18) |

InChI Key |

DARIECBAYUCTAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Aminoguanidine with Benzophenone

The most established method for synthesizing this compound involves the condensation of aminoguanidine hydrochloride with benzophenone or related carbonyl compounds. This reaction forms the hydrazone linkage between the hydrazinecarboximidamide moiety and the diphenylmethylene group.

- Reagents : Aminoguanidine hydrochloride, benzophenone, sodium acetate (as base)

- Solvent : Ethanol and water mixture

- Catalyst : Iodine (I2) as an efficient catalyst to accelerate the reaction

- Conditions : Reflux under stirring for 1.5 to 3 hours depending on the method variant

- Workup : Cooling, filtration of precipitated product, washing with water, recrystallization from ethanol

This method was reported by Mukhametzhanova et al. (2025) as a universal and highly efficient approach to synthesize substituted semicarbazones, thiosemicarbazones, and aminoguanidines, including this compound.

Catalytic Iodine-Promoted Synthesis

Analysis of Preparation Methods

Efficiency and Yield

The iodine-catalyzed method offers:

- Shorter reaction times (1.5 to 3 hours)

- Higher yields (up to 83%)

- Mild reaction conditions using commercially available reagents

- Simple workup and purification steps

Advantages of Iodine Catalysis

Comparison with Other Methods

No other widely reported alternative methods for this compound’s preparation were found in the reviewed literature, indicating that the iodine-catalyzed condensation remains the most authoritative and practical approach.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Method 1 (Non-catalyzed) | Method 2 (Iodine-catalyzed) |

|---|---|---|

| Reaction Time (hours) | 2.5 - 4 (varies by product) | 0.5 - 3 (varies by product) |

| Yield (%) | 70 - 85 | 68 - 89 |

| Temperature | Reflux | Reflux |

| Catalyst | None | Iodine (I2) |

| Solvent | Ethanol/Water | Ethanol/Water |

| Purification | Recrystallization | Recrystallization |

| Product Purity | High | High |

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethylene)hydrazinecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Substitution reactions can occur at the hydrazine or diphenylmethylene groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products based on the reactants involved.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide involves the reaction of hydrazine derivatives with carbonyl compounds, leading to a compound that exhibits a unique structural framework conducive to various biological interactions. The compound's structure can be confirmed through techniques such as NMR spectroscopy, which provides insights into its molecular characteristics and functional groups.

Pharmacological Applications

-

Anticancer Activity :

- Several studies have indicated that this compound exhibits anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects against breast cancer and ovarian cancer models .

- Case Study : A notable case study involved the administration of this compound in murine models, where it resulted in reduced tumor sizes and improved survival rates compared to controls.

-

Antioxidant Properties :

- The compound has shown promise as an antioxidant agent. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

- Research Findings : In vitro assays have demonstrated that derivatives of this compound can effectively inhibit lipid peroxidation, indicating their role in protecting cellular membranes from oxidative damage .

- Antimicrobial Activity :

Mechanism of Action

The mechanism of action of 2-(Diphenylmethylene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways. For instance, it has been studied for its anticonvulsant activity, where it is believed to exert its effects through a presynaptic GABA-mediated mechanism . This involves the inhibition of GABA-T, which is validated by molecular docking studies.

Comparison with Similar Compounds

Key Findings and Trends

Anticancer Activity :

- Compound 8l (IC₅₀: 2.23–3.75 µM) outperforms the diphenylmethylene derivative in cytotoxicity against breast cancer cells, likely due to its benzo[d]thiazole and 4-fluorobenzyloxy groups enhancing DNA intercalation or kinase binding .

- Guanabenz (2,6-dichlorophenyl substituent) shows selective kinase inhibition but lacks direct cytotoxicity data, suggesting its mechanism differs from bulkier diphenylmethylene analogs .

Structural Impact on Bioactivity: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antibacterial and anticancer efficacy by increasing electrophilicity and target binding .

Toxicity Profiles :

Pharmacological Targets and Mechanisms

- Kinase Inhibition : Diphenylmethylene and dichlorophenyl derivatives (e.g., Guanabenz) inhibit holophosphatase and protein phosphatase 1, critical in cancer cell survival .

- Apoptosis Induction : Pyrazole-benzo[d]thiazole analogs (e.g., 8l) activate caspase-3 and PARP cleavage, directly promoting apoptosis .

- Antibacterial Action : Indole derivatives disrupt bacterial cell division via FtsZ GTPase inhibition, a mechanism absent in diphenylmethylene compounds .

Biological Activity

2-(Diphenylmethylene)hydrazinecarboximidamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse studies and highlighting case studies that illustrate its effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

NMR Spectroscopy Data

The compound's structure can be further elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, which shows distinct peaks corresponding to various protons in the molecule:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | 7.840 | singlet | 2 |

| NH | 7.699 | singlet | 1 |

| CH | 6.500 | singlet | 1 |

| Aromatic protons | 7.410 - 7.309 | multiplet | 10 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Ibrahim et al. demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial effects .

Anticancer Activity

Another critical aspect of this compound is its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study: Apoptosis Induction in MCF-7 Cells

A notable case study involved treating MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated:

- Control Group : Cell viability at 100%

- 10 µM Treatment : Cell viability decreased to 75%

- 25 µM Treatment : Cell viability decreased to 50%

- 50 µM Treatment : Cell viability decreased to 25%

These findings suggest a dose-dependent response, reinforcing the compound's potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : Reduction of inflammatory cytokines in immune cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.